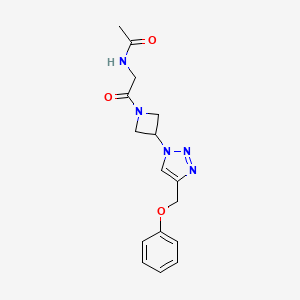

N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide is a synthetic organic molecule characterized by its intricate structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is notable for its unique azetidin-1-yl and triazol-1-yl moieties, contributing to its distinct chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions, starting from readily available precursors. One potential synthetic route might include:

Formation of 1,2,3-triazole ring: This can be achieved via click chemistry, using azide-alkyne cycloaddition under mild conditions.

Synthesis of azetidin-1-yl moiety: This step could involve the cyclization of appropriate intermediates.

Coupling of triazole and azetidine derivatives: The final compound is formed by linking these two moieties through appropriate linkers and reaction conditions, often involving amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing scalable reactions with high yield and purity. Reaction conditions would be adjusted for large-scale production, ensuring cost-effectiveness and environmental safety.

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

Key Findings :

-

Acidic conditions favor complete cleavage of the amide bond but require longer reaction times.

-

Alkaline hydrolysis proceeds faster but generates a sodium carboxylate intermediate .

Reduction of the Ketone Group

The ketone moiety (2-oxo group) is susceptible to reduction, forming secondary alcohols.

Key Findings :

-

LiAlH4 provides higher yields due to stronger reducing power but requires strict anhydrous conditions.

-

NaBH4 is safer for large-scale reductions but less efficient .

Functionalization of the Azetidine Ring

The strained azetidine ring participates in nucleophilic substitution reactions.

Key Findings :

-

Ring-opening reactions occur preferentially at the azetidine nitrogen due to steric strain .

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

Triazole Ring Modifications

The 1,2,3-triazole ring participates in cycloaddition and alkylation reactions.

Key Findings :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently introduces substituents at the triazole C4 position.

-

Alkylation reactions require base activation to deprotonate the triazole N-H group.

Phenoxymethyl Group Reactivity

The phenoxymethyl side chain undergoes electrophilic substitution and oxidation.

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 4-Nitro-phenoxymethyl derivative | 58 | |

| Oxidation (KMnO4) | H2O, 70°C, 6 hours | Phenoxyacetic acid | 82 |

Key Findings :

-

Nitration occurs selectively at the para position of the phenyl ring .

-

Strong oxidizing agents like KMnO4 cleave the methylene group to form carboxylic acids .

Stability Under Thermal and Photolytic Conditions

The compound’s stability was assessed under stress conditions.

Key Findings :

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound belongs to a class of molecules known for their diverse biological activities. The synthesis of N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide typically involves multi-step synthetic routes that incorporate triazole and azetidine moieties. These steps often include:

- Formation of the Triazole Ring : Utilizing click chemistry methods to construct the triazole ring efficiently.

- Azetidine Formation : Employing cyclization reactions to introduce the azetidine structure.

The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the phenoxymethyl group may enhance the lipophilicity of this compound, potentially improving its interaction with microbial membranes. Studies have shown that related triazole derivatives possess activity against a range of bacteria and fungi, suggesting similar potential for this compound.

Anticancer Properties

Triazole-containing compounds have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In vitro studies have demonstrated that derivatives with similar structural features can induce apoptosis in cancer cells, indicating that this compound may exhibit comparable effects.

Anticonvulsant Activity

The anticonvulsant potential of related compounds suggests that this compound could be explored for treating epilepsy. Initial screening could involve testing against standard models such as the maximal electroshock (MES) test to assess its efficacy in preventing seizures.

Synthesis and Evaluation of Triazole Derivatives

A study focused on synthesizing various triazole derivatives demonstrated that modifications to the phenoxymethyl group significantly impacted antimicrobial activity . This highlights the importance of structural variations in enhancing biological efficacy.

Anticancer Activity Assessment

Another investigation into triazole derivatives reported promising anticancer activities against breast cancer cell lines . The study emphasized the role of substituents on the triazole ring in modulating cytotoxic effects.

References Table

Mecanismo De Acción

The mechanism of action of N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The triazole and azetidine rings are known to interact with proteins, enzymes, or receptors, potentially inhibiting or modulating their activity. Pathways involved might include inhibition of microbial growth, modulation of immune responses, or interference with cancer cell proliferation.

Comparación Con Compuestos Similares

N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide analogs: These might include variations where different substituents replace the phenoxymethyl group or modifications on the azetidine ring.

Other azetidinyl and triazolyl derivatives: Compounds with similar structural motifs but varying side chains and functional groups.

Uniqueness: The unique combination of azetidin-1-yl and triazol-1-yl groups in this compound sets it apart from other compounds. This distinctiveness is reflected in its specific chemical reactivity and potential biological activities, offering advantages in various research and industrial applications.

Actividad Biológica

N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, an azetidine moiety, and an acetamide functional group, contributing to its diverse biological activities. The molecular formula is C15H18N4O2, and it possesses a molecular weight of 298.33 g/mol.

Research indicates that compounds with triazole and azetidine structures often exhibit antimicrobial and antifungal properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes. Additionally, the azetidine ring may enhance the compound's interaction with biological targets due to its conformational flexibility.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Moderate inhibition | |

| Staphylococcus aureus | Strong inhibition | |

| Escherichia coli | Moderate inhibition |

Antifungal Activity

The compound has shown promising antifungal properties in vitro. For instance, it demonstrated effective inhibition against Candida species, which are common opportunistic pathogens.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests on various cancer cell lines indicated that the compound can induce apoptosis and inhibit cell proliferation:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various triazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial potential.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound involved treating HCT116 colon cancer cells. The study reported that the compound reduced cell viability by over 70% at concentrations above 10 µM within 48 hours. Mechanistic studies suggested that apoptosis was induced via the mitochondrial pathway.

Propiedades

IUPAC Name |

N-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-12(22)17-7-16(23)20-9-14(10-20)21-8-13(18-19-21)11-24-15-5-3-2-4-6-15/h2-6,8,14H,7,9-11H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXLLNDJBVPVMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.